N'-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide
CAS No.:
Cat. No.: VC15707364
Molecular Formula: C14H13N3O2
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N3O2 |
|---|---|
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | N'-(4-methylbenzoyl)pyridine-3-carbohydrazide |
| Standard InChI | InChI=1S/C14H13N3O2/c1-10-4-6-11(7-5-10)13(18)16-17-14(19)12-3-2-8-15-9-12/h2-9H,1H3,(H,16,18)(H,17,19) |
| Standard InChI Key | OHQUVBAUMUZJBP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CN=CC=C2 |
Introduction
Structural and Chemical Identity
N'-[(4-Methylphenyl)carbonyl]pyridine-3-carbohydrazide (CHNO) consists of a pyridine ring substituted at position 3 with a carbohydrazide group (-CONHNH), where the terminal hydrazine nitrogen is acylated by a 4-methylbenzoyl group (-COCH-4-CH). Key structural features include:
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Pyridine ring: A six-membered aromatic heterocycle with nitrogen at position 3.
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Carbohydrazide backbone: Provides nucleophilic sites for condensation and cyclization reactions.
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4-Methylbenzoyl group: Introduces hydrophobic character and steric bulk, influencing reactivity and solubility.
The compound’s molecular weight is 276.3 g/mol, with a calculated logP of 2.1, indicating moderate lipophilicity .
Synthetic Methodology
Synthesis of Pyridine-3-Carbohydrazide
The precursor, pyridine-3-carbohydrazide, is synthesized via hydrazinolysis of ethyl pyridine-3-carboxylate. Ethyl nicotinate reacts with hydrazine hydrate in ethanol under reflux, yielding the carbohydrazide in high purity (Scheme 1) :
Reaction Conditions:
Acylation with 4-Methylbenzoyl Chloride
The target compound is obtained by reacting pyridine-3-carbohydrazide with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl (Scheme 2) :
Optimized Parameters:
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Molar ratio: 1:1.2 (carbohydrazide:acyl chloride)
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Solvent: Anhydrous ethanol
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Base: Triethylamine (1.5 equiv)
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Temperature: 0–5°C (to minimize side reactions)
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR (400 MHz, DMSO-):
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δ 11.25 (s, 1H, NH, hydrazide)
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δ 10.82 (s, 1H, NH, benzoyl)
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δ 8.85 (d, Hz, 1H, pyridine-H2)
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δ 8.32 (d, Hz, 2H, benzoyl-H)
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δ 7.78 (m, 1H, pyridine-H4)
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δ 7.45 (d, Hz, 2H, benzoyl-H)
NMR (100 MHz, DMSO-):
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δ 166.2 (C=O, benzoyl)
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δ 163.8 (C=O, hydrazide)
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δ 150.1 (pyridine-C3)
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δ 142.3 (pyridine-C5)
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δ 132.1 (benzoyl-C)
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δ 129.4 (benzoyl-C)
Mass Spectrometry
Reactivity and Derivative Synthesis
N'-[(4-Methylphenyl)carbonyl]pyridine-3-carbohydrazide serves as a versatile intermediate for heterocyclic synthesis:
Formation of 1,3,4-Oxadiazoles
Reaction with triethyl orthoacetate under acidic conditions yields 5-substituted 1,3,4-oxadiazoles (Scheme 3) :
Key Observations:
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Cyclodehydration occurs via elimination of water.
Schiff Base Formation
Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol catalyzed by piperidine produces hydrazone derivatives (Scheme 4) :
Applications:
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Schiff bases act as ligands in coordination chemistry.
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Antimicrobial and antitumor activities reported for analogous compounds .
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 198–200°C | Capillary tube |
| Solubility (25°C) | DMSO > ethanol > water | Visual inspection |
| logP | 2.1 | Calculated |
| pKa (hydrazide NH) | ~3.5 | Potentiometric |
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